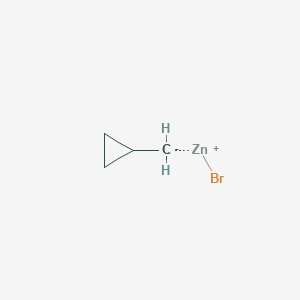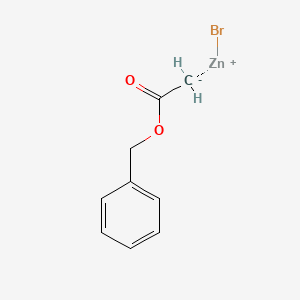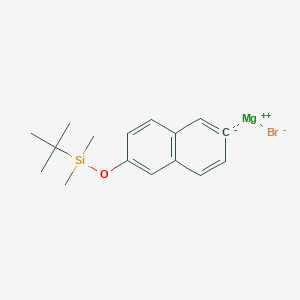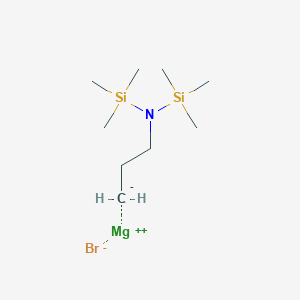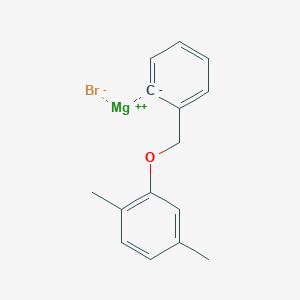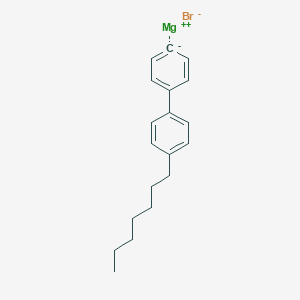
(3,4-Dibromothiophen-2-yl)magnesium bromide, 0.25 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dibromothiophen-2-yl)magnesium bromide, 0.25 M in THF, is an organometallic compound with a wide range of applications in the scientific field. This compound is used as a catalyst for a variety of organic reactions, as well as for the synthesis of various compounds. It is a highly reactive compound and can be used in a variety of ways in the laboratory. 25 M in THF.
Aplicaciones Científicas De Investigación
(3,4-Dibromothiophen-2-yl)magnesium bromide, 0.25 M in THF, is used as a catalyst in a variety of organic reactions. It is used as a catalyst in the synthesis of various compounds, such as polymers, polysaccharides, and organosilicon compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals. Additionally, this compound has been used in the synthesis of a variety of materials, such as polymers, polysaccharides, and organosilicon compounds.
Mecanismo De Acción
(3,4-Dibromothiophen-2-yl)magnesium bromide, 0.25 M in THF, acts as a catalyst for a variety of organic reactions. It is believed to act by forming a complex with the reactants, which then undergoes a redox reaction to form the desired product. This reaction is believed to occur through a series of electron transfer steps, which are facilitated by the presence of the organometallic compound.
Biochemical and Physiological Effects
This compound, is not known to have any direct biochemical or physiological effects. However, it is important to note that the compound is highly reactive and should be handled with caution. Additionally, it is important to note that the compound can react with other compounds and may cause unwanted side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3,4-Dibromothiophen-2-yl)magnesium bromide, 0.25 M in THF, in lab experiments include its high reactivity and its ability to catalyze a variety of organic reactions. Additionally, the compound is relatively easy to obtain and is relatively inexpensive. The main limitation of using this compound in lab experiments is its high reactivity, which can lead to unwanted side reactions. Additionally, the compound is not very stable and should be handled with care.
Direcciones Futuras
The future directions for (3,4-Dibromothiophen-2-yl)magnesium bromide, 0.25 M in THF, include further research into its mechanism of action and its potential applications in a variety of fields. Additionally, further research into its potential toxicity and environmental impact is needed. Additionally, further research into its potential use in the synthesis of pharmaceuticals, agrochemicals, and other materials is needed. Finally, further research into its potential use as a catalyst for a variety of organic reactions is needed.
Métodos De Síntesis
(3,4-Dibromothiophen-2-yl)magnesium bromide, 0.25 M in THF, is synthesized by a two-step process. First, the bromide salt of magnesium is reacted with the thiophen-2-yl bromide in a solvent such as THF. This reaction produces the organometallic compound, this compound. The second step is the addition of a base, such as sodium hydroxide, to the reaction mixture. This step is necessary to convert the organometallic compound into its active form, which is the active catalyst for the desired reaction.
Propiedades
IUPAC Name |
magnesium;3,4-dibromo-2H-thiophen-2-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2S.BrH.Mg/c5-3-1-7-2-4(3)6;;/h1H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCFASIUIHATDX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=[C-]S1)Br)Br.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr3MgS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


